Revaprazan hydrochloride is a lipophilic, weak base classified as a potassium-competitive acid blocker (P-CAB). [] Unlike traditional proton pump inhibitors (PPIs), Revaprazan reversibly binds to the potassium-binding site of the H+/K+-ATPase proton pump in gastric parietal cells. [] This mechanism effectively inhibits the pump's activity, ultimately reducing gastric acid secretion. [] Revaprazan plays a vital role in scientific research, particularly in gastroenterology, as a potent tool for studying gastric acid secretion and its related disorders.
The synthesis of revaprazan involves several key steps that utilize specific chemical reactions to construct its molecular framework. The primary synthetic route includes:
Revaprazan has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is CHClFN .
The structural analysis reveals:
X-ray powder diffraction studies have been conducted to confirm the crystalline structure of revaprazan hydrochloride, revealing characteristic peaks that assist in identifying polymorphs .
Revaprazan undergoes various chemical reactions during its synthesis and potential metabolic processes:
These reactions are critical for ensuring the purity and efficacy of the final product .
Revaprazan acts as a potassium-competitive acid blocker by selectively inhibiting the H/K-ATPase enzyme located in the gastric parietal cells. This mechanism involves:
Studies have shown that revaprazan provides rapid onset of action with prolonged duration compared to traditional proton pump inhibitors .
Revaprazan exhibits several notable physical and chemical properties:
These properties are essential for formulating effective therapeutic agents .
Revaprazan has significant applications in clinical settings:
Revaprazan hydrochloride belongs to the acid pump antagonist (APA) class, which targets the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells. Unlike proton pump inhibitors (PPIs), Revaprazan acts as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the proton pump by competing with K⁺ ions at their binding site on the luminal surface of the enzyme [3] [4]. This mechanism occurs in both resting and activated states of the H⁺/K⁺-ATPase, enabling rapid inhibition of gastric acid secretion without requiring acid activation [4].
The binding site involves transmembrane domains TM4, TM5, TM6, and TM8 of the α-subunit, where carboxylic amino acids form the ion-binding pocket. Revaprazan's protonated form accumulates in acidic canaliculi, interacting with residues like Glu795 and Glu820 to block K⁺ access [9]. This action halts the H⁺/K⁺ exchange cycle, preventing acid secretion into the gastric lumen. Due to its reversible binding, Revaprazan offers rapid dissociation kinetics, allowing faster recovery of acid secretion upon discontinuation compared to PPIs [3] [8].
Compound | Binding Site | Kd (μM) | Reversibility | pH Dependency |
---|---|---|---|---|
Revaprazan | K⁺-competitive site | 0.56–2.70 [9] | Full | Low |
Tegoprazan | Luminal cavity | 0.56 ± 0.04 [9] | Full | High (pH < 4) |
Vonoprazan | K⁺-competitive site | 0.019 [3] | Full | Moderate |
Revaprazan exhibits distinct pharmacodynamic properties compared to PPIs:
Impact on Intragastric pH: In gastric ulcer studies, Revaprazan maintained intragastric pH > 4 for 45–55% of 24-hour periods, comparable to rabeprazole (40–50%) [8]. Its efficacy is less affected by CYP2C19 polymorphisms than first-generation PPIs [7].
Table 2: Pharmacodynamic Comparison of Revaprazan vs. PPIs
Parameter | Revaprazan | PPIs (e.g., Rabeprazole) | Clinical Implication |
---|---|---|---|
Binding Mechanism | Reversible, K⁺-competitive | Irreversible, covalent | Faster onset with Revaprazan [4] |
Acid Recovery | 12–24 hours | 48–72 hours | Reduced rebound acid secretion [8] |
CYP2C19 Dependency | Low | High (except rabeprazole) | Consistent efficacy across metabolizers [7] |
Urease Inhibition | Present [5] | Variable | False-negative H. pylori tests [5] |
Revaprazan demonstrates dose-responsive control of gastric acidity:
Agent (Dose) | pH > 4 Holding Time (% of 24h) | ΔpH (0–8h) | Ulcer Healing Rate (4 weeks) |
---|---|---|---|
Revaprazan (200 mg) | 50.9% [5] | +2.7 | 93.5% [1] |
Tegoprazan (100 mg) | 58.3% [1] | +3.1 | 96.8% [10] |
Rabeprazole (20 mg) | 48.7% [8] | +2.4 | 93.8% [8] |
Placebo | 18.2% [5] | +0.3 | 28.2% [1] |
Key Insights:Revaprazan’s peak acid suppression occurs 2–3 hours post-dose, correlating with plasma Cmax. Its effect plateaus at 200 mg, with higher doses not significantly enhancing pH control [5] [6]. In GERD management, Revaprazan’s rapid pH elevation improves epigastric pain and postprandial distress within 24 hours, though PPIs exhibit superior nocturnal acid suppression [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1